molecular formula C13H22 B3029630 1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)- CAS No. 73046-16-9

1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)-

Cat. No. B3029630
CAS RN: 73046-16-9
M. Wt: 178.31 g/mol
InChI Key: YDQHBVMPIFXJPJ-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylcyclopentadiene, is a chemical compound with the molecular formula C13H22 . It is used as an intermediate in the manufacture of resins, insecticides, fungicides, and other chemicals .


Molecular Structure Analysis

The molecular structure of 1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)- consists of a cyclopentadiene ring with two tert-butyl groups attached at the 1 and 3 positions . The molecular weight of the compound is 178.31 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.31 g/mol and a complexity of 251 . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds . Its exact mass and monoisotopic mass are both 178.172150702 g/mol . It has a topological polar surface area of 0 Ų and contains 13 heavy atoms .

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions involving 1,3-Cyclopentadiene derivatives have been extensively studied. For instance, a computational study investigated the cycloaddition reactions of 1,3-Cyclopentadiene with various alkenes, revealing preferences for certain reaction pathways and providing insights into the kinetics and stereoselectivity of these processes (Masoumifar, Haghdadi, & Bosra, 2020).

Catalysis

1,3-Cyclopentadiene derivatives have been utilized in catalytic processes. Research has shown their effectiveness in hydroamination reactions, highlighting their role in the development of new catalytic systems that can efficiently facilitate the addition of amines to alkenes (Otero et al., 2012).

Polymerization

The compound's involvement in polymerization reactions has also been documented. Studies have explored its role in the dimerization of 1,3-cyclopentadiene in various solvents, providing valuable data on the kinetics and mechanisms of these reactions (Kumar & Pawar, 2004).

Organometallic Compounds

Moreover, 1,3-Cyclopentadiene derivatives are key in synthesizing organometallic compounds, contributing to the development of novel materials with potential applications in electronics, catalysis, and more. Research has focused on creating and characterizing such compounds, shedding light on their structural and electronic properties (Zhou & Tomita, 2009).

properties

IUPAC Name

1,3-ditert-butylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7,9H,8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHBVMPIFXJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223323
Record name 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)-

CAS RN

73046-16-9
Record name 1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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